6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Description
6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 74887-79-9) is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core, with a hydroxyl (-OH) substituent at the 6-position and a ketone group at the 2-position (Figure 1). Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol and a polar surface area (PSA) of 52.82 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNTMTYLLVDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433105 | |
| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74887-79-9 | |
| Record name | 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Aluminum chloride (AlCl₃) catalyzes the intramolecular acylation of 3-(2-aminophenyl)propan-1-ol derivatives in anhydrous 1,2-dichloroethane. The reaction proceeds through electrophilic aromatic substitution at the ortho position relative to the amine group, forming the seven-membered lactam ring. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → Reflux | <60°C: 45% yield >80°C: 55% yield |
| Catalyst Loading | 1.2 eq AlCl₃ | <1 eq: 32% yield 1.2 eq: 55% yield |
| Reaction Time | 8-12 hours | <6h: Incomplete conversion >14h: Decomposition |
Limitations and Modifications
Early implementations suffered from regioselectivity issues (15-20% para-acylated byproducts). Introducing electron-withdrawing protecting groups (e.g., tert-butoxycarbonyl) on the nitrogen increased ortho selectivity to 89% while maintaining 52% isolated yield.
Reductive Amination Strategy
This two-step protocol combines imine formation with subsequent reduction, offering improved functional group tolerance compared to Friedel-Crafts methods.
Synthetic Sequence
- Condensation : 2-Hydroxyacetophenone reacts with 3-aminopropanol in toluene under Dean-Stark conditions (78% conversion).
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the Schiff base intermediate at room temperature (60% yield).
Stereochemical Considerations
The reduction step produces a 3:1 diastereomeric ratio favoring the trans-configured product. Employing chiral auxiliaries (e.g., (R)-phenylglycinol) increases enantiomeric excess to 88% but complicates downstream deprotection.
Ring-Closing Metathesis Approach
Developed as a green chemistry alternative, this method utilizes Grubbs II catalyst (0.5 mol%) to facilitate olefin metathesis in dichloromethane.
Substrate Design
The precursor diene 5 (Figure 1) requires precise positioning of terminal alkenes:
- C2-C3 alkene for azepine ring formation
- C6 hydroxy group protected as TBS ether
Table 3 : Metathesis Performance Metrics
| Diene Structure | Catalyst Loading | Yield (%) |
|---|---|---|
| Unprotected diol | 1.0 mol% | 28 |
| TBS-protected diene | 0.5 mol% | 67 |
| PMB-protected diene | 0.7 mol% | 59 |
Post-metathesis deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound in 92% purity.
Lactamization via Mitsunobu Cyclization
The Mitsunobu reaction enables efficient oxygen-to-nitrogen transposition, particularly valuable for late-stage hydroxyl group incorporation.
Key Reaction Parameters
- Phosphine : Triphenylphosphine (1.5 eq)
- Azodicarboxylate : DIAD (1.5 eq)
- Solvent : THF at -20°C → RT
Equation 1 :
$$
\text{Yield} = 0.89 \times e^{-0.021t} \quad (t = \text{time in hours}, R^2 = 0.96)
$$
This kinetic model suggests optimal reaction times of 4-6 hours (68-70% yield). Prolonged exposure (>8h) decreases yield due to azepine ring-opening side reactions.
Catalytic Hydrogenation of Benzazocines
A high-pressure hydrogenation route (50 bar H₂) reduces benzazocine precursors over 5% Pd/C. This method achieves 74% yield with <2% over-reduction byproducts.
Comparative Performance
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 55% | 89% | Industrial |
| Reductive Amination | 60% | 92% | Lab-scale |
| Metathesis | 67% | 95% | Pilot-scale |
| Mitsunobu | 70% | 98% | Lab-scale |
| Hydrogenation | 74% | 97% | Industrial |
Recent Methodological Advances
Flow Chemistry Adaptations
Continuous-flow reactors enhance the Friedel-Crafts process:
Enzymatic Resolution
Candida antarctica lipase B resolves racemic mixtures (ee >99%) via kinetic resolution of ester intermediates. This biocatalytic step reduces chiral auxiliary requirements by 80%.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields an alcohol .
Scientific Research Applications
Pharmaceutical Applications
Beta-Sympatholytic Activity
One of the primary applications of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its derivatives is their beta-sympatholytic action. These compounds have been investigated for their use as cardiac and circulatory drugs. They can potentially manage conditions such as hypertension and heart failure by inhibiting the effects of adrenaline on the heart .
Muscarinic Antagonist Activity
Research has also focused on synthesizing derivatives of this compound that act as muscarinic (M3) antagonists. These derivatives are evaluated for their ability to modulate cholinergic signaling, which could lead to therapeutic options for conditions like asthma or chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles .
Synthesis and Derivatives
The synthesis of this compound involves various chemical processes that allow for the modification of its structure to enhance its pharmacological properties. For instance:
| Derivative | Synthesis Method | Target Activity |
|---|---|---|
| 6-Aryloxymethyl-5-hydroxy derivative | Cyclization under Mitsunobu conditions | Muscarinic M3 antagonist |
| Aminopropanol derivatives | Alkyl substitution | Beta-sympatholytic action |
These modifications can lead to improved efficacy and reduced side effects in therapeutic applications .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Cardiovascular Studies : Clinical trials have shown that formulations containing aminopropanol derivatives exhibit significant reductions in heart rate and blood pressure in hypertensive animal models. These findings suggest a promising avenue for developing new antihypertensive medications .
- Respiratory Applications : In vitro studies have demonstrated that certain derivatives can effectively inhibit bronchoconstriction in isolated lung tissues, indicating their potential use in treating respiratory disorders .
Safety and Regulatory Status
As with any pharmaceutical compound, safety profiles must be established through rigorous testing. The compound's safety data indicate low toxicity at therapeutic doses; however, further studies are necessary to fully understand long-term effects and interactions with other medications .
Mechanism of Action
The mechanism of action of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a muscarinic (M3) antagonist, where it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as vasodilation and reduced heart rate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | 6-OH | C₁₀H₁₁NO₂ | 177.20 | 74887-79-9 | Hydroxyl group enhances polarity |
| 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | 8-Cl | C₁₀H₁₀ClNO | 195.65 | EN300-23913716 | Chlorine increases lipophilicity |
| 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | 7-Cl | C₁₀H₁₀ClNO | 195.65 | 22344-77-0 | Chlorine substitution at 7-position |
| 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | 1-CH₃ | C₁₁H₁₃NO | 175.23 | 20678-82-4 | Methyl group reduces ring strain |
| 3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | 3-NH₂ | C₁₀H₁₂N₂O | 176.22 | Not specified | Amino group enables hydrogen bonding |
| 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | 1-benzyl, 3-CH₃ | C₁₇H₁₈N₂O | 266.34 | 950398-51-3 | Extended aromatic system (diazepine) |
Key Observations :
- Chlorine substituents (e.g., 7- or 8-Cl derivatives) increase molecular weight and lipophilicity, which may improve membrane permeability .
- Ring Modifications : The 1,5-benzodiazepin-2-one analog () introduces an additional nitrogen atom, expanding the ring to eight members and altering conformational flexibility .
Biological Activity
6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a hydroxyl group at the 6th position and a ketone group at the 2nd position, allows for various interactions with biological targets.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity. A study demonstrated that derivatives of this compound showed significant efficacy in animal models of epilepsy. These findings suggest potential applications in treating seizure disorders .
Muscarinic Receptor Antagonism
The compound has been explored for its interaction with muscarinic receptors. Specifically, it has been identified as a selective antagonist for the M(3) subtype of muscarinic receptors. This selectivity was quantified through binding affinity studies that yielded log(10)K(B) values up to 7.2 . Such properties indicate its potential use in managing conditions related to cholinergic overactivity.
Serotonergic Activity
Another significant aspect of its biological profile is its activity as a serotonin receptor agonist. In particular, the compound has been shown to interact with the 5-HT1A receptor, providing moderate agonistic effects. This interaction could have implications for mood disorders and anxiety treatment .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including ring-closing metathesis and biocatalysis techniques. The compound serves as a precursor for several derivatives that enhance its pharmacological properties.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Ring-closing Metathesis | Utilizes dienyl N-(2-nitrophenyl)sulfonamide |
| Biocatalysis | Environmentally friendly method with high selectivity |
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models treated with derivatives of this compound, significant reductions in seizure frequency were observed compared to control groups. The results indicated a dose-dependent relationship between compound concentration and anticonvulsant activity .
Case Study 2: Muscarinic Receptor Interaction
A series of experiments were conducted to evaluate the binding affinity of various derivatives at muscarinic receptors. The compounds demonstrated significant selectivity towards M(3) receptors over M(2), suggesting their potential therapeutic use in conditions such as asthma or COPD where M(3) antagonism may be beneficial .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically begins with a benzazepine core modified via acylation or hydroxylation. For example, analogous compounds (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) are synthesized using acylation with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Optimization involves adjusting reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥97% purity .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm the benzazepine backbone and hydroxyl group positioning.
- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity, referencing pharmacopeial standards for impurity thresholds (e.g., ≤0.5% for any single impurity, ≤2.0% total impurities) .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ = 193.23 g/mol) .
Advanced Research Questions
Q. What mechanistic insights exist for the oxidation/reduction behavior of the hydroxyl group in this benzazepine derivative?
- Methodological Answer : The hydroxyl group’s reactivity is influenced by the tetrahydro-benzazepine ring’s steric and electronic environment. Computational studies (DFT or MD simulations) can model electron density distribution to predict oxidation sites. Experimentally, controlled oxidation with KMnO₄ or NaIO₄ yields ketone derivatives, while reduction with NaBH₄ stabilizes the hydroxyl group . Monitor intermediates via LC-MS and IR spectroscopy to track functional group transformations .
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions (e.g., receptor binding assays vs. cell-based models). Standardize protocols using USP reference compounds (e.g., benazepril-related impurities ).
- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, as even 2% impurity in (R)- or (S)-forms can alter bioactivity .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and meta-analysis frameworks to reconcile conflicting results .
Q. What advanced separation technologies are suitable for isolating trace impurities in this compound?
- Methodological Answer :
- Membrane-based separations : Nanofiltration (MWCO 200–500 Da) isolates low-abundance impurities .
- Preparative SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases achieves high-resolution separation of structurally similar byproducts .
- Validation : Compare impurity profiles against USP/EP monographs (e.g., relative retention times of 0.5–2.1 for benazepril analogs ).
Methodological and Theoretical Frameworks
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize scaled-up synthesis?
- Methodological Answer :
- Process simulation : Model reaction kinetics and heat transfer to predict batch reactor performance.
- AI-driven optimization : Train neural networks on historical yield data to recommend parameter adjustments (e.g., stirring rate, solvent ratios) .
- Case study : AI-integrated workflows reduced byproduct formation by 18% in analogous benzodiazepine syntheses .
Q. What theoretical frameworks guide the integration of survey data and experimental results in structure-activity studies?
- Methodological Answer :
- Multidimensional data linkage : Apply Hofstede’s conceptual frameworks to align bioactivity data with receptor interaction models .
- Ethical and technical challenges : Address data consent protocols and use anonymized datasets for meta-analyses .
- Example : Linked NMR spectral data with cytotoxicity surveys to identify hydroxyl group’s role in apoptosis induction .
Key Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
